REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1.C(O)C.N[C@H](C(O)=O)CC(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
497.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(CC)N)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
353 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (2 L) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
a white solid (4381.6 g-contains solvent, dry weight estimated by 1H NMR at 2674.2 g), which
|
Type
|
CUSTOM
|
Details
|
was split into four
|
Type
|
ADDITION
|
Details
|
To each of the four portions was added
|
Type
|
ADDITION
|
Details
|
a mixture of ethanol and water (11.9 L EtOH, 4.9 L H2O)
|
Type
|
CUSTOM
|
Details
|
before isolating the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
washing with ethanol
|
Type
|
CUSTOM
|
Details
|
drying the solid in a vacuum oven overnight at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)[C@@H](CC)N)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1.C(O)C.N[C@H](C(O)=O)CC(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
497.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(CC)N)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
353 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (2 L) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
a white solid (4381.6 g-contains solvent, dry weight estimated by 1H NMR at 2674.2 g), which
|
Type
|
CUSTOM
|
Details
|
was split into four
|
Type
|
ADDITION
|
Details
|
To each of the four portions was added
|
Type
|
ADDITION
|
Details
|
a mixture of ethanol and water (11.9 L EtOH, 4.9 L H2O)
|
Type
|
CUSTOM
|
Details
|
before isolating the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
washing with ethanol
|
Type
|
CUSTOM
|
Details
|
drying the solid in a vacuum oven overnight at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)[C@@H](CC)N)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |